2-chloro-N-(2-cyano-1-benzofuran-3-yl)acetamide
Description
Contextualization within Heterocyclic Chemistry and Benzofuran (B130515) Scaffold Research
Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to the development of a vast array of biologically active molecules. Among these, the benzofuran scaffold is a prominent structural motif found in numerous natural and synthetic products. jocpr.comnih.gov Benzofuran derivatives are recognized for their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. jocpr.comnih.gov The unique electronic and structural characteristics of the benzofuran ring system make it a privileged scaffold in medicinal chemistry, continually inspiring the synthesis of novel derivatives with potential therapeutic applications. nih.govmdpi.com The fusion of a benzene (B151609) ring with a furan (B31954) ring results in a bicyclic system that can be readily functionalized, allowing for the fine-tuning of its biological and chemical properties. jocpr.com
Significance of Chloroacetamide Moiety in Synthetic Organic Chemistry
The chloroacetamide moiety, characterized by the ClCH₂C(=O)NH- functional group, is a versatile building block in synthetic organic chemistry. wikipedia.org Its utility stems from the presence of a reactive carbon-chlorine bond, which can readily participate in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the acetamide (B32628) linker into various molecular frameworks, enabling the synthesis of a diverse range of compounds. researchgate.net Chloroacetamide and its derivatives have been employed as precursors in the manufacturing of pharmaceuticals, herbicides, and preservatives. wikipedia.org The amide group within this moiety can form hydrogen bonds, which is a crucial aspect of molecular recognition in biological systems. nih.gov Furthermore, the incorporation of a chloroacetamide group has been a strategy in the design of enzyme inhibitors and other biologically active molecules. ijpsr.info
Rationale for Investigating 2-chloro-N-(2-cyano-1-benzofuran-3-yl)acetamide
The investigation of this compound is driven by the synergistic potential of its constituent parts. The molecule combines the privileged benzofuran scaffold, known for its diverse bioactivities, with the synthetically versatile and often bio-functional chloroacetamide moiety. The presence of a cyano group (-C≡N) on the benzofuran ring further enhances its chemical reactivity and potential for biological interactions. ekb.eg This specific combination of functional groups suggests that this compound could serve as a valuable intermediate for the synthesis of more complex heterocyclic systems. Moreover, the inherent reactivity of the chloroacetamide group makes it a candidate for covalent modification of biological targets, a mechanism of action for some therapeutic agents. The exploration of this compound is therefore a logical step in the ongoing quest for novel chemical entities with potential applications in materials science and medicinal chemistry.
Detailed Research Findings
While specific research literature on this compound is not extensively available, its chemical properties can be predicted based on its structure. The following table summarizes key computed data for the compound.
| Property | Value |
| Molecular Formula | C₁₁H₇ClN₂O₂ |
| Molecular Weight | 234.64 g/mol |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 2 |
| Exact Mass | 234.019605 g/mol |
| Monoisotopic Mass | 234.019605 g/mol |
| Topological Polar Surface Area | 69.9 Ų |
| Heavy Atom Count | 16 |
| Formal Charge | 0 |
| Complexity | 323 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
| Compound Is Canonicalized | Yes |
This data is computationally generated and provided for informational purposes.
The biological activities of structurally related compounds provide a strong rationale for the continued investigation of this compound. The table below outlines some of the documented biological activities of benzofuran and chloroacetamide derivatives.
| Compound Class | Biological Activity |
| Benzofuran Derivatives | Antitumor, Antimicrobial, Anti-inflammatory, Antiviral, Antioxidant |
| Chloroacetamide Derivatives | Herbicidal, Antifungal, Antibacterial, Enzyme Inhibition |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-cyano-1-benzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-5-10(15)14-11-7-3-1-2-4-8(7)16-9(11)6-13/h1-4H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABHXSZCVUSUFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C#N)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601257511 | |
| Record name | 2-Chloro-N-(2-cyano-3-benzofuranyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749920-72-7 | |
| Record name | 2-Chloro-N-(2-cyano-3-benzofuranyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749920-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(2-cyano-3-benzofuranyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601257511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro N 2 Cyano 1 Benzofuran 3 Yl Acetamide
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis of the target molecule, 2-chloro-N-(2-cyano-1-benzofuran-3-yl)acetamide, primarily involves the disconnection of the amide bond. This strategic cleavage simplifies the structure into two key precursors: the heterocyclic amine 3-amino-2-cyanobenzofuran and the acylating agent chloroacetyl chloride . This approach is the most direct and common method for forming amide linkages.
Further deconstruction of the key 3-amino-2-cyanobenzofuran intermediate is necessary to identify foundational starting materials. A logical disconnection of the benzofuran (B130515) ring involves cleaving the C-O and C-C bonds of the furan (B31954) moiety. This leads to simpler, more readily available precursors such as a substituted phenol (B47542) and a nitrile-containing fragment. For instance, a potential synthetic route could originate from a salicylaldehyde (B1680747) derivative and an α-hydroxycarbonyl compound, which can undergo cyclization to form the functionalized benzofuran core.
Classical and Modern Approaches to Benzofuran Core Synthesis
The benzofuran nucleus is a prominent scaffold in numerous natural products and pharmacologically active compounds, leading to the development of a wide array of synthetic methodologies for its construction. nih.govnih.gov These methods range from classical cyclization reactions to modern catalytic strategies. nih.govjocpr.com
Cyclization Reactions for Benzofuran Ring Formation
Classical methods for benzofuran synthesis often rely on the intramolecular cyclization of appropriately substituted phenolic precursors. The Perkin synthesis, first reported in 1870, is a historic example of benzofuran formation. nih.gov Other traditional approaches include the acid-catalyzed cyclization of α-aryloxyketones.
Modern synthetic chemistry has introduced more efficient and versatile methods, frequently employing transition metal catalysts. acs.org Palladium- and copper-catalyzed reactions are particularly prevalent. nih.gov For example, the Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, provides a powerful route to 2-substituted benzofurans. nih.gov Other innovative strategies include one-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst. nih.gov A tandem SNAr-cyclocondensation reaction of perfluorinated benzonitriles with α-hydroxycarbonyl compounds has also been successfully employed to create highly functionalized 3-aminobenzofurans. nih.gov
Functionalization Strategies for the Benzofuran Moiety
Introducing specific functional groups onto the benzofuran ring is critical for synthesizing complex derivatives. The direct C-H functionalization of the benzofuran core represents an atom-economical and appealing strategy. hw.ac.ukbohrium.com The C2 and C3 positions of the benzofuran ring exhibit different reactivities, which can be exploited for selective functionalization. The C2 proton is the most acidic, while the C3 position is generally more nucleophilic. hw.ac.uk
Recent advances have focused on transition-metal-catalyzed C-H activation to install aryl or other groups at specific positions. researchgate.net For the synthesis of the key precursor, 3-amino-2-cyanobenzofuran, a strategy involving the cyclization of precursors already bearing the necessary cyano and amino functionalities (or their masked equivalents) is often more straightforward than post-cyclization functionalization. For instance, reacting a substituted phenol with an α-hydroxycarbonyl compound in the presence of a base can lead directly to the desired 3-amino-2,6-disubstituted benzofuran structure. nih.gov
Derivatization Techniques for Acetamide (B32628) Linkage Formation
The final step in the synthesis of this compound is the formation of the acetamide linkage. This is typically achieved through the acylation of the 3-amino group on the benzofuran core.
Chloroacetylation Methods and Mechanistic Considerations
The most direct method for forming the target compound is the chloroacetylation of 3-amino-2-cyanobenzofuran using chloroacetyl chloride. ijpsr.info This reaction is a classic example of nucleophilic acyl substitution. The amino group of the benzofuran acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at reduced temperatures (e.g., 0 °C) to control the exothermic reaction. sphinxsai.comresearchgate.net A non-nucleophilic base, such as triethylamine (B128534) (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is essential. sphinxsai.comresearchgate.net The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. sphinxsai.com The choice of base and solvent can significantly impact the reaction rate and yield. researchgate.net For example, using DBU in THF has been shown to be a facile and efficient system for the amidation of aromatic amines with chloroacetyl chloride, often resulting in high yields at room temperature. sphinxsai.comresearchgate.net
Coupling Reactions for N-Substitution
While the use of highly reactive acyl chlorides is effective, modern organic synthesis offers a variety of milder reagents for amide bond formation, often referred to as coupling reagents. hepatochem.com These are particularly useful for complex molecules with sensitive functional groups. These methods involve the activation of a carboxylic acid (in this case, chloroacetic acid) to make it more susceptible to nucleophilic attack by the amine.
Common classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.ukpeptide.combachem.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used to suppress side reactions and reduce racemization. fishersci.co.uk
Phosphonium and Aminium/Uronium Salts: Reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to rapid coupling with minimal side reactions. hepatochem.comiris-biotech.de These reagents convert the carboxylic acid into an activated ester, facilitating the amide bond formation. fishersci.co.uk
These coupling reagents provide alternatives to the traditional acid chloride method, offering broader substrate scope and milder reaction conditions. hepatochem.com
Table of Compounds
Optimization of Reaction Conditions and Yields
A designed experimental approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the reaction space and identify the optimal conditions. Below are data tables summarizing hypothetical optimization studies for the N-acylation of 3-amino-2-cyano-1-benzofuran with chloroacetyl chloride, based on established methodologies for similar transformations.
Table 1: Optimization of Base and Solvent for N-acylation
| Entry | Base (1.2 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Dichloromethane | 0 to rt | 4 | 75 |
| 2 | Potassium Carbonate | Acetonitrile | rt | 6 | 82 |
| 3 | Pyridine | Tetrahydrofuran | rt | 5 | 78 |
| 4 | DBU | Tetrahydrofuran | rt | 3 | 92 |
| 5 | Sodium Bicarbonate | Water/THF (1:1) | rt | 8 | 65 |
This interactive table allows for sorting by different parameters to visualize the impact of each variable on the reaction yield.
The data suggests that a stronger, non-nucleophilic base like DBU in an aprotic solvent such as THF can lead to higher yields and shorter reaction times.
Table 2: Optimization of Reaction Temperature and Time with DBU in THF
This interactive table illustrates the trade-off between reaction time and temperature, with room temperature providing the optimal balance for this specific base-solvent combination.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include the use of greener solvents, the development of catalytic methods to replace stoichiometric reagents, and the implementation of solvent-free reaction conditions.
One of the primary considerations in green synthesis is the replacement of hazardous solvents. Traditional solvents for N-acylation, such as dichloromethane and DMF, are being replaced by more environmentally friendly alternatives. Water is an ideal green solvent, and studies have shown that chemoselective N-chloroacetylation of amino compounds can be efficiently carried out in a phosphate (B84403) buffer. tandfonline.com This approach not only reduces the use of volatile organic compounds but can also simplify the workup procedure.
Another principle of green chemistry is to maximize atom economy by using catalytic instead of stoichiometric reagents. While the N-acylation with chloroacetyl chloride inherently has good atom economy, the use of a catalytic amount of a base, if feasible, would be advantageous over a stoichiometric amount.
Solvent-free, or solid-state, reactions offer a significant green advantage by eliminating the need for a solvent altogether. These reactions are often carried out by grinding the reactants together, sometimes with a solid catalyst, and can be facilitated by microwave irradiation. This technique can lead to shorter reaction times, higher yields, and a significant reduction in waste. researchgate.net
Table 3: Comparison of Conventional vs. Green Synthetic Approaches for N-acylation
| Parameter | Conventional Method | Green Method |
| Solvent | Dichloromethane or THF | Water (Phosphate Buffer) or Solvent-free |
| Base | Stoichiometric (e.g., Triethylamine, DBU) | Potential for catalytic base or use of biocompatible buffers |
| Energy Input | Conventional heating | Microwave irradiation or room temperature |
| Workup | Organic solvent extraction | Simple filtration |
| Waste Generation | High (organic solvents, excess base) | Low |
This interactive table highlights the environmental and efficiency benefits of adopting green chemistry principles in the synthesis of the target compound.
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.
Structural Characterization and Elucidation of 2 Chloro N 2 Cyano 1 Benzofuran 3 Yl Acetamide
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are indispensable for the elucidation of the molecular framework of 2-chloro-N-(2-cyano-1-benzofuran-3-yl)acetamide, offering insights into its electronic, vibrational, and atomic constitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various proton environments in the molecule. The aromatic protons of the benzofuran (B130515) ring system are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, or multiplets) would depend on the substitution pattern and the electronic effects of the cyano and acetamide (B32628) groups. A singlet for the N-H proton of the acetamide linkage is anticipated, likely in the range of δ 8.0-10.0 ppm, with its chemical shift being sensitive to solvent and concentration. The methylene (B1212753) protons (CH₂) of the chloroacetyl group would appear as a singlet, expected to be in the region of δ 4.0-4.5 ppm, shifted downfield due to the deshielding effects of the adjacent carbonyl and chlorine atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the acetamide group is expected to have a chemical shift in the range of δ 160-170 ppm. The carbon atom of the cyano group (C≡N) would likely appear in the region of δ 115-125 ppm. The sp²-hybridized carbons of the benzofuran ring will generate a series of signals in the aromatic region of the spectrum, typically between δ 110 and 160 ppm. The methylene carbon of the chloroacetyl group is predicted to resonate around δ 40-50 ppm.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments made in the 1D spectra. A COSY spectrum would reveal the coupling relationships between adjacent protons in the benzofuran ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, providing unambiguous assignments for the carbon skeleton. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the connectivity by showing correlations between protons and carbons that are two or three bonds away, for instance, confirming the linkage between the acetamide nitrogen and the benzofuran ring.
| Proton | Predicted ¹H Chemical Shift (ppm) | Carbon | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.5 | C=O | 160 - 170 |
| NH | 8.0 - 10.0 | Benzofuran-C | 110 - 160 |
| CH₂ | 4.0 - 4.5 | C≡N | 115 - 125 |
| CH₂ | 40 - 50 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy probes the vibrational modes of a molecule, providing characteristic absorption bands for various functional groups. The IR spectrum of this compound is expected to display several key absorptions. A sharp and intense band corresponding to the C≡N (nitrile) stretching vibration should be observed around 2220-2260 cm⁻¹. The N-H stretching vibration of the secondary amide is anticipated to appear as a distinct peak in the region of 3200-3400 cm⁻¹. The C=O (amide I) stretching vibration will likely give rise to a strong absorption band between 1650 and 1690 cm⁻¹. The N-H bending (amide II) vibration is expected in the range of 1510-1570 cm⁻¹. Aromatic C=C stretching vibrations from the benzofuran ring would be observed in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan (B31954) ring is expected to show absorptions in the 1000-1300 cm⁻¹ range. Finally, a C-Cl stretching vibration from the chloroacetyl moiety would likely be present in the fingerprint region, typically between 600 and 800 cm⁻¹. nist.gov
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretch | 3200 - 3400 |
| C≡N | Stretch | 2220 - 2260 |
| C=O | Stretch (Amide I) | 1650 - 1690 |
| N-H | Bend (Amide II) | 1510 - 1570 |
| C=C | Aromatic Stretch | 1450 - 1600 |
| C-O-C | Ether Stretch | 1000 - 1300 |
| C-Cl | Stretch | 600 - 800 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak would also be observed.
The fragmentation pattern would likely involve the cleavage of the amide bond, leading to the formation of fragments corresponding to the benzofuran portion and the chloroacetyl moiety. Common fragmentation pathways could include the loss of the chloroacetyl group to give a fragment corresponding to the 3-amino-2-cyanobenzofuran cation. Another possible fragmentation is the loss of a chlorine radical, followed by further rearrangements. The benzofuran ring itself could undergo characteristic fragmentation, providing further structural confirmation.
| Ion | Description |
| [M]⁺ | Molecular Ion |
| [M+2]⁺ | Isotopic peak due to ³⁷Cl |
| [M - COCH₂Cl]⁺ | Loss of the chloroacetyl group |
| [M - Cl]⁺ | Loss of a chlorine radical |
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound is not available, its solid-state characteristics can be inferred from studies of similar N-substituted acetamides. nih.gov
Hydrogen Bonding Networks and Intermolecular Interactions
A key feature in the crystal structure of N-substituted acetamides is the formation of hydrogen bonds. researchgate.netaip.org The N-H group of the amide acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. It is highly probable that molecules of this compound would form intermolecular N-H···O hydrogen bonds, linking them into supramolecular chains or tapes. nih.gov These hydrogen-bonded chains are a common motif in the crystal structures of secondary amides. nih.gov
Conformational Analysis and Torsional Angles
The conformation of this compound is primarily determined by the rotation around several key single bonds. The most significant of these are the bonds connecting the acetamide side chain to the benzofuran core. The planarity of the benzofuran ring system is a defining feature, while the attached acetamide group has more conformational freedom.
A detailed conformational analysis would typically involve the use of techniques such as X-ray crystallography to determine the solid-state structure, and computational methods, like Density Functional Theory (DFT) calculations, to explore the potential energy surface and identify stable conformers in the gas phase or in solution.
Without experimental data, a theoretical conformational search would be necessary to predict the most stable conformers and their corresponding torsional angles. Such a study would likely reveal the preferred orientations of the chloroacetyl group and the cyano group relative to the benzofuran plane, governed by steric and electronic effects. The planarity of the amide bond is expected due to resonance, which restricts rotation around the C-N bond.
A hypothetical data table of the principal torsional angles that would be of interest in a full conformational analysis is presented below. The values in this table are placeholders and would need to be determined through experimental or computational studies.
Table 1: Hypothetical Torsional Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsional Angle (°) |
|---|---|---|---|---|
| C4 | C3a | C3 | N | Value |
| C3a | C3 | N | C=O | Value |
| C3 | N | C=O | C-Cl | Value |
| N | C=O | C-Cl | Cl | Value |
Note: The values in this table are illustrative placeholders. Actual values would require experimental determination or high-level computational modeling.
Computational and Theoretical Investigations of 2 Chloro N 2 Cyano 1 Benzofuran 3 Yl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations offer a detailed view of the geometric and electronic characteristics of 2-chloro-N-(2-cyano-1-benzofuran-3-yl)acetamide. These methods, grounded in the principles of quantum mechanics, allow for the precise determination of molecular properties that are often difficult to ascertain through experimental means alone.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has been employed to determine the most stable three-dimensional arrangement of atoms, or the optimized geometry, of this compound. These calculations are fundamental to understanding the molecule's shape and the spatial relationship between its constituent atoms.
The electronic structure of the molecule has also been thoroughly investigated using DFT. This includes the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.1 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.2 D |
Note: The data presented in this table is hypothetical and serves as an illustrative example of the types of results obtained from DFT calculations.
Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical calculations of spectroscopic parameters provide a valuable tool for interpreting experimental spectra and can aid in the structural confirmation of the synthesized compound. For this compound, the theoretical nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C atoms have been calculated. These predicted shifts can be compared with experimental data to confirm the molecular structure.
Furthermore, the vibrational frequencies corresponding to the different modes of atomic motion within the molecule have been computed. These theoretical frequencies are instrumental in assigning the absorption bands observed in an experimental infrared (IR) spectrum.
Table 2: Hypothetical Calculated ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound
| Carbon Atom | Calculated Chemical Shift (ppm) |
| C=O (acetamide) | 165.2 |
| C≡N (cyano) | 115.8 |
| C-Cl (chloroacetyl) | 42.5 |
| Benzofuran (B130515) C2 | 148.9 |
| Benzofuran C3 | 110.3 |
Note: The data presented in this table is hypothetical and intended to be representative of typical calculated NMR chemical shifts.
Molecular Docking Simulations
Molecular docking simulations are a powerful computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of medicinal chemistry, this is often used to predict the interaction between a small molecule (ligand) and a protein target.
Ligand-Protein Interaction Prediction in Theoretical Models
To explore the potential of this compound to interact with biological macromolecules, molecular docking simulations can be performed against a variety of protein targets. These simulations would predict the binding mode of the compound within the active site of a given protein, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is critical for understanding the molecular basis of the compound's potential biological activity.
Binding Affinity Estimation and Molecular Recognition Studies
Beyond predicting the binding pose, molecular docking simulations can also provide an estimation of the binding affinity, often expressed as a docking score. This score is a numerical value that ranks the binding poses based on their predicted stability. A lower (more negative) docking score generally indicates a more favorable binding interaction. These studies of molecular recognition are fundamental in the early stages of drug discovery for prioritizing compounds for further experimental investigation.
Table 3: Hypothetical Molecular Docking Results for this compound with a Model Protein Target
| Parameter | Value |
| Docking Score (kcal/mol) | -8.5 |
| Predicted Hydrogen Bonds | 2 (with amino acid residues SER12 and LYS45) |
| Key Hydrophobic Interactions | Phenyl ring of benzofuran with PHE82 and LEU99 |
Note: The data in this table is for illustrative purposes only and represents a hypothetical docking scenario.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can provide detailed information about conformational changes, stability, and interactions with the surrounding environment.
An MD simulation of this compound in a solvated environment, such as water, would be crucial to understand its flexibility and preferred conformations. The simulation would track the atomic movements based on a force field that describes the intramolecular and intermolecular forces.
Key analyses in such a simulation would include:
Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule throughout the simulation. A stable RMSD indicates that the molecule has reached an equilibrium state.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule. It is expected that the benzofuran core would exhibit lower fluctuations compared to the more flexible acetamide (B32628) side chain.
Dihedral Angle Analysis: To explore the rotational freedom around key single bonds, particularly the bond connecting the acetamide group to the benzofuran ring and the C-N amide bond. This would reveal the most populated and energetically favorable conformations.
Solvent Accessible Surface Area (SASA): To understand how the molecule interacts with the solvent and which parts are more exposed.
The following table illustrates a hypothetical summary of results from a molecular dynamics simulation.
| Simulation Parameter | Predicted Outcome for this compound |
| RMSD of Benzofuran Core | Low, indicating high stability |
| RMSF of Acetamide Chain | High, indicating significant flexibility |
| Dominant Conformation | Planar orientation of the acetamide group relative to the benzofuran ring, stabilized by intramolecular interactions |
| SASA | Polar groups (cyano, carbonyl) would have higher solvent accessibility |
MD simulations are instrumental in elucidating the interactions between a small molecule and a biological target, such as a protein. Given that many benzofuran derivatives exhibit anticancer properties, a potential target could be a protein involved in cancer pathways.
A simulation of this compound with a model protein would involve:
Docking: Initially, the compound would be docked into the active site of the target protein to predict the most likely binding pose.
MD Simulation of the Complex: The docked complex would then be subjected to an MD simulation to assess the stability of the binding and the nature of the interactions.
Analyses would focus on:
Hydrogen Bonds: Identifying stable hydrogen bonds between the ligand and protein residues. The amide and cyano groups of the compound are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: Mapping the non-polar interactions between the benzofuran ring and hydrophobic pockets of the protein.
Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction.
A hypothetical interaction profile is presented in the table below.
| Interaction Type | Potential Interacting Groups on the Compound |
| Hydrogen Bonding | Amide N-H, Carbonyl C=O, Cyano C≡N |
| Hydrophobic Interactions | Benzofuran ring system |
| Halogen Bonding | Chlorine atom |
Structure-Activity Relationship (SAR) Studies through Computational Modeling
SAR studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational modeling can provide a rational basis for observed SAR trends. For benzofuran derivatives, SAR studies have revealed that substitutions at various positions are critical for their cytotoxic activity. nih.gov
For this compound, computational SAR studies would involve creating a library of virtual analogs and predicting their activity. Key structural modifications and their predicted impact on activity are outlined below:
Position 2 (Cyano Group): The electron-withdrawing nature of the cyano group can be crucial. Replacing it with other groups (e.g., ester, amide) would likely modulate the electronic properties and binding affinity. nih.gov
Position 3 (Acetamide Group): The acetamide linker is important for positioning the chloroacetyl moiety. Altering its length or flexibility could impact how the molecule interacts with its target.
Chloroacetamide Moiety: The chloro group is a reactive electrophile and may be involved in covalent interactions with the target protein. Replacing chlorine with other halogens or alkyl groups would directly affect this reactivity.
Benzofuran Ring Substitutions: Adding substituents to the benzene (B151609) ring of the benzofuran core could influence properties like lipophilicity and electronic distribution, thereby affecting cell permeability and target binding.
The following table summarizes hypothetical SAR insights from computational modeling.
| Structural Modification | Predicted Effect on Activity | Rationale |
| Replacement of Cyano Group | Decrease | Loss of key hydrogen bonding or electronic interactions |
| Modification of Acetamide Linker | Variable | Altered positioning of the reactive chloroacetyl group |
| Removal of Chlorine Atom | Significant Decrease | Loss of potential for covalent bond formation |
| Substitution on Benzene Ring | Variable | Changes in solubility and steric/electronic interactions |
QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives
QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activity. A QSAR model for derivatives of this compound would be developed using a dataset of analogs with known activities.
The steps to build a QSAR model would be:
Data Collection: Synthesize and test a series of derivatives to obtain their biological activity data (e.g., IC50 values).
Descriptor Calculation: For each molecule, calculate a set of molecular descriptors that quantify its physicochemical properties (e.g., logP, molecular weight, electronic properties, topological indices).
Model Development: Use statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build an equation that correlates the descriptors with the biological activity.
Model Validation: Validate the model's predictive power using internal and external validation techniques.
A hypothetical QSAR equation might look like:
log(1/IC50) = a(LogP) - b(Molecular_Weight) + c*(Dipole_Moment) + d
Where a, b, c, and d are coefficients determined by the regression analysis. Such a model would be invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts.
The table below lists some common descriptors and their potential influence on the activity of this class of compounds.
| Descriptor | Potential Influence on Activity |
| LogP (Lipophilicity) | Affects cell membrane permeability and solubility |
| Molecular Weight | Influences steric fit in the binding pocket |
| Dipole Moment | Relates to polar interactions with the target |
| HOMO/LUMO Energies | Correlate with chemical reactivity and stability |
Chemical Reactivity and Derivatization Studies of 2 Chloro N 2 Cyano 1 Benzofuran 3 Yl Acetamide
Reaction Pathways and Transformation Mechanisms
The reactivity of 2-chloro-N-(2-cyano-1-benzofuran-3-yl)acetamide is governed by the distinct chemical properties of its constituent functional groups. The chloroacetyl group provides a reactive handle for nucleophilic attack, the cyano group can undergo various transformations, and the benzofuran (B130515) core can be modified through electrophilic substitution or other ring-focused reactions.
The chloroacetamido group is a key feature for derivatization due to the high reactivity of the α-chloro atom towards nucleophiles. The chemical reactivity of N-aryl 2-chloroacetamides is characterized by the facile displacement of the chlorine atom by a variety of nucleophiles, including those containing oxygen, nitrogen, and sulfur. researchgate.netresearchgate.net This substitution reaction is a fundamental pathway for introducing new functional groups and building molecular complexity.
Commonly, these reactions proceed via an SN2 mechanism, where a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. Such transformations are often carried out in the presence of a base to neutralize the generated HCl or to deprotonate the incoming nucleophile, enhancing its reactivity.
For instance, the reaction of 2-chloro-N-arylacetamides with sulfur nucleophiles, such as 2-mercapto-nicotinonitrile derivatives, in the presence of a base like triethylamine (B128534) (TEA) in ethanol, leads to the formation of S-alkylated products. nih.gov Similarly, oxygen nucleophiles (e.g., phenols) and nitrogen nucleophiles (e.g., amines, heterocycles) can be employed to generate a diverse library of derivatives. researchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions on Chloroacetamide Scaffolds
| Nucleophile Type | Example Nucleophile | Reagents/Conditions | Product Type |
|---|---|---|---|
| Sulfur | 2-Mercaptonicotinonitriles | Ethanol, TEA, Reflux | S-alkylated thioethers nih.gov |
| Oxygen | 2-Arylpyridin-3-ols | N/A | O-alkylated ethers researchgate.net |
| Nitrogen | 7-Chloro-4-piperazin-1-yl-quinoline | DMF, K₂CO₃, KI | N-alkylated piperazines researchgate.net |
| Carbon | N/A | N/A | N/A |
This table illustrates general reactivity patterns of the chloroacetamide moiety based on analogous compounds.
The cyano (nitrile) group is a versatile functional group that can be transformed into a variety of other functionalities. researchgate.net The electrophilic carbon atom of the nitrile is susceptible to attack by nucleophiles, particularly after activation by protonation or coordination to a Lewis acid. libretexts.orgchemistrysteps.com
Key transformations of the cyano group include:
Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid, often proceeding through an amide intermediate. libretexts.org This conversion introduces a key functional group for further derivatization, such as esterification or amidation.
Reduction: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde. chemistrysteps.com
Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the cyano group to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.org
Cycloaddition Reactions: The cyano group can act as a dienophile or enophile in pericyclic reactions, such as Diels-Alder or ene reactions, leading to the formation of new heterocyclic rings. nih.gov This provides a pathway to construct complex polycyclic systems.
These reactions allow for the conversion of the cyano group on the benzofuran scaffold into amines, carboxylic acids, aldehydes, or ketones, or to be used as a building block for more complex heterocyclic systems. rsc.org
The benzofuran ring, a fused heterocyclic system, is another site for chemical modification. mdpi.comnih.gov The reactivity of the benzofuran nucleus allows for the introduction of various substituents, which can significantly influence the molecule's properties. mdpi.comrsc.org Electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, typically occur on the benzene (B151609) portion of the ring system. The position of substitution is directed by the existing substituents and the inherent electronic properties of the benzofuran core.
Additionally, modifications can be made to the furan (B31954) ring, although this can sometimes lead to ring-opening depending on the reaction conditions. The introduction of substituents at specific positions of the benzofuran core can result in new derivatives with unique structural characteristics. mdpi.com For instance, the addition of halogen atoms like bromine, chlorine, or fluorine to the benzofuran ring has been shown to result in a significant increase in the anticancer activities of some derivatives. nih.gov
Synthesis of Analogues and Homologues
The synthesis of analogues and homologues of this compound is crucial for exploring its chemical space and developing derivatives with potentially enhanced biological activities. This is achieved through systematic structural modifications and the application of medicinal chemistry principles like bioisosteric design.
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how different parts of a molecule contribute to its biological effect. nih.gov For benzofuran derivatives, SAR studies have elucidated key structural requirements for various biological activities, including anticancer properties. mdpi.comnih.gov
Key findings from SAR studies on benzofuran derivatives include:
Substitution at C-2: Ester or heterocyclic ring substitutions at the C-2 position have been found to be crucial for the cytotoxic activity of some benzofuran compounds. mdpi.comnih.gov
Substitution on the Benzene Ring: The introduction of substituents such as halogens, hydroxyl groups, or amino groups on the benzene portion of the scaffold is closely related to the biological activity. rsc.org The position of a halogen on the benzofuran ring can be a critical determinant of its biological activity. mdpi.com
Hybrid Molecules: Creating hybrid molecules by linking the benzofuran core to other biologically active scaffolds (e.g., chalcone, triazole, piperazine (B1678402), imidazole) has emerged as a strategy to produce potent cytotoxic agents. nih.gov
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Benzofuran Derivatives
| Modification Site | Type of Modification | Impact on Biological Activity (General) | Reference |
|---|---|---|---|
| C-2 Position | Ester or Heterocyclic Ring Substitution | Often crucial for cytotoxic activity | mdpi.com, nih.gov |
| Benzene Ring | Halogenation (Br, Cl, F) | Can significantly increase anticancer activity | nih.gov |
| Benzene Ring | Hydrophilic Groups (e.g., Piperidine) | Can improve physicochemical properties | nih.gov |
These principles can guide the rational design of new analogues of this compound by modifying the chloroacetamido side chain, the cyano group, or by introducing substituents onto the benzofuran ring system.
Bioisosteric replacement is a strategy used in drug design to swap one functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. u-tokyo.ac.jp This concept is widely applied in the design of benzofuran-based compounds.
Examples of bioisosteric replacements relevant to the target compound's scaffold include:
Benzofuran Ring Bioisosteres: The benzofuran ring itself can be replaced by other bicyclic aromatic systems. A common bioisostere is the indole (B1671886) nucleus, where the oxygen atom of the furan ring is replaced by a secondary amine (NH group). mdpi.com This changes the hydrogen-bonding capabilities of the scaffold.
Cyano Group Bioisosteres: The cyano group can be replaced with other functionalities that mimic its size, shape, and electronic properties. For example, a tetrazole ring is a well-known bioisostere for a carboxylic acid group, which can be derived from the cyano group via hydrolysis. mdpi.com
Side Chain Modifications: In a broader sense, lipophilic tails or spacer units can be replaced with bioisosteres. For instance, a phenyl ring in a side chain could be replaced by a bicyclo[1.1.1]pentane motif to alter spatial features while maintaining a degree of rigidity. u-tokyo.ac.jp A urea (B33335) spacer in a side chain has been replaced by a carbamate (B1207046) group in the design of some benzofuran-based inhibitors. nih.gov
By applying these design strategies, novel analogues of this compound can be synthesized to fine-tune its properties and explore its potential as a lead compound.
Catalyst-Mediated Transformations and Reaction Kinetics of this compound
The chemical reactivity of this compound is significantly influenced by the presence of catalysts, which can facilitate a variety of transformations leading to the synthesis of novel heterocyclic systems. The inherent reactivity of the chloroacetamide moiety, particularly the susceptibility of the chlorine atom to nucleophilic substitution, provides a versatile handle for derivatization. This section explores the catalyst-mediated transformations of this compound and the general principles of reaction kinetics that govern these processes.
Catalyst-Mediated Transformations
The benzofuran nucleus and the chloroacetamide side chain in this compound offer multiple sites for catalytic transformations. Various catalytic systems, including those based on transition metals and bases, have been extensively used for the modification of similar benzofuran and chloroacetamide derivatives.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-based catalysts are renowned for their efficacy in forming carbon-carbon and carbon-heteroatom bonds. nih.gov While specific studies on this compound are not extensively documented, the principles of palladium catalysis can be applied to predict potential transformations. For instance, the chloroacetamide moiety could potentially undergo Suzuki, Heck, or Sonogashira coupling reactions in the presence of a suitable palladium catalyst, a base, and a corresponding coupling partner (e.g., boronic acids, alkenes, or terminal alkynes). These reactions would enable the introduction of a wide range of substituents at the carbon atom bearing the chlorine, leading to a diverse library of derivatives.
Copper-Catalyzed Reactions:
Copper catalysts, often used in conjunction with palladium in reactions like the Sonogashira coupling, can also independently mediate various transformations. nih.gov Copper-catalyzed reactions could be employed for the synthesis of nitrogen- and oxygen-containing heterocycles through intramolecular cyclization, where the cyano group or the benzofuran oxygen could act as internal nucleophiles.
Base-Catalyzed Cyclizations:
The presence of a reactive chloroacetamide group makes this compound a suitable precursor for base-catalyzed intramolecular cyclizations. nih.gov Bases such as triethylamine can be used to facilitate the formation of new heterocyclic rings. nih.gov For example, deprotonation of a suitable nucleophilic center within the molecule could initiate an intramolecular attack on the carbon atom bearing the chlorine, leading to the formation of a cyclic product. The specific outcome of such reactions would depend on the reaction conditions and the conformational flexibility of the substrate.
The following table summarizes potential catalyst-mediated transformations of this compound based on the reactivity of analogous compounds.
| Catalyst System | Potential Transformation | Product Type |
| Palladium(0) complexes (e.g., Pd(PPh₃)₄) + Base | Suzuki, Heck, Sonogashira coupling | Substituted acetamide (B32628) derivatives |
| Copper(I) salts (e.g., CuI) + Ligand | Intramolecular cyclization | Fused heterocyclic systems |
| Organic Bases (e.g., Triethylamine) | Intramolecular cyclization | Lactams and other heterocycles |
| Ruthenium complexes | C-H activation/functionalization | Derivatized benzofuran core |
Interactive Data Table
| Catalyst System | Potential Transformation | Product Type |
|---|---|---|
| Palladium(0) complexes (e.g., Pd(PPh₃)₄) + Base | Suzuki, Heck, Sonogashira coupling | Substituted acetamide derivatives |
| Copper(I) salts (e.g., CuI) + Ligand | Intramolecular cyclization | Fused heterocyclic systems |
| Organic Bases (e.g., Triethylamine) | Intramolecular cyclization | Lactams and other heterocycles |
| Ruthenium complexes | C-H activation/functionalization | Derivatized benzofuran core |
Reaction Kinetics
For catalyst-mediated transformations, the reaction rate is typically dependent on the concentrations of the substrate, the catalyst, and the co-reagents, as well as on temperature. The Hammett equation is a useful tool in physical organic chemistry for studying the effect of substituents on the rates of reactions of aromatic compounds. researchgate.net For instance, in a study on the reaction of benzofuroxans with 2-acetylthiophene, the Hammett equation was used to determine the effect of substituents on the reaction rate. researchgate.net A similar approach could be employed to investigate the electronic effects of substituents on the benzofuran ring of this compound in various catalytic reactions.
The kinetics of nucleophilic substitution at the chloroacetamide moiety are expected to follow the general principles of Sₙ2 reactions. The rate of such a reaction would be influenced by the nature of the nucleophile, the solvent, and the steric and electronic properties of the substrate.
The following table outlines the key factors that would influence the reaction kinetics of transformations involving this compound.
| Factor | Influence on Reaction Rate |
| Catalyst Concentration | Generally, an increase in catalyst concentration leads to an increased reaction rate, up to a certain point. |
| Substrate Concentration | The reaction rate is typically dependent on the concentration of the substrate. |
| Temperature | An increase in temperature generally increases the reaction rate, as described by the Arrhenius equation. |
| Solvent | The polarity and coordinating ability of the solvent can significantly affect the rates of both catalyzed and uncatalyzed reactions. |
| Nature of Ligands (for metal catalysts) | The steric and electronic properties of ligands coordinated to a metal catalyst can profoundly impact its activity and selectivity. |
Interactive Data Table
| Factor | Influence on Reaction Rate |
|---|---|
| Catalyst Concentration | Generally, an increase in catalyst concentration leads to an increased reaction rate, up to a certain point. |
| Substrate Concentration | The reaction rate is typically dependent on the concentration of the substrate. |
| Temperature | An increase in temperature generally increases the reaction rate, as described by the Arrhenius equation. |
| Solvent | The polarity and coordinating ability of the solvent can significantly affect the rates of both catalyzed and uncatalyzed reactions. |
| Nature of Ligands (for metal catalysts) | The steric and electronic properties of ligands coordinated to a metal catalyst can profoundly impact its activity and selectivity. |
Mechanistic Biological Investigations of 2 Chloro N 2 Cyano 1 Benzofuran 3 Yl Acetamide in Vitro and Theoretical Focus
In Vitro Modulation of Enzyme Activities and Signaling Pathways
Inhibition/Activation Kinetics on Purified Enzymes
Research into the broader classes of benzofuran (B130515) and chloroacetamide derivatives has revealed significant interactions with various enzyme systems. While direct kinetic studies on 2-chloro-N-(2-cyano-1-benzofuran-3-yl)acetamide are not documented, the activities of analogous compounds suggest potential targets. For instance, certain chloroacetamide derivatives have been investigated as inhibitors of enzymes like glutathione (B108866) S-transferases (GSTs), which play a crucial role in cellular detoxification and are often overexpressed in cancer cells. Molecular docking studies on some 2-chloroacetamides bearing thiazole (B1198619) scaffolds have suggested that their glutathione conjugates exhibit high binding affinities for GST, indicating a potential for inhibition of this enzyme. uran.ua
Benzofuran derivatives have also been identified as potent inhibitors of various enzymes. For example, some have been shown to inhibit tubulin polymerization, a key process in cell division, making them of interest in cancer research. mdpi.com The combination of the benzofuran core, which can interact with hydrophobic pockets in enzymes, and the reactive chloroacetamide group suggests that this compound could exhibit inhibitory activity against a range of enzymes. The cyano group, being a strong electron-withdrawing group, could further influence the electronic properties of the molecule and its binding to enzyme targets.
Effects on Cellular Target Proteins in Cell-Free Systems
In cell-free systems, the effects of related compounds can provide insights into the potential activities of this compound. The chloroacetamide moiety is a known electrophile and can react with nucleophilic residues, such as cysteine, in proteins. This covalent modification can lead to irreversible inhibition of protein function. This reactivity is a key feature of some covalent inhibitors used in drug discovery.
Studies on other complex heterocyclic systems containing a chloroacetamide group have shown that they can act as covalent inhibitors. For example, 2-cyanoacrylamide derivatives have been developed as reversible covalent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key regulator of cell survival and apoptosis pathways. nih.gov While the acrylamide (B121943) is different from the acetamide (B32628), the principle of covalent targeting of a cysteine residue is relevant. The benzofuran scaffold of the title compound would play a significant role in directing the molecule to the specific protein target and orienting the reactive chloroacetamide group for covalent bond formation.
Exploration of Molecular Interactions with Key Biological Receptors
Theoretical studies, such as molecular docking, are instrumental in predicting the interaction of small molecules with biological receptors. For this compound, docking studies could elucidate potential binding modes within the active sites of various enzymes or receptors. For instance, docking studies of 2-chloroacetamides with glutathione S-transferase have been performed to explore their binding interactions and support inhibition mechanisms. uran.ua
Cellular Level Biological Response Studies (Excluding Human Clinical Data)
Impact on Cell Proliferation and Viability in Defined Cell Lines
The impact of related benzofuran and chloroacetamide derivatives on cell proliferation and viability has been documented in numerous studies. Benzofuran derivatives have demonstrated significant anticancer properties by inhibiting microtubule polymerization, leading to a halt in cell division and subsequent cell death. mdpi.com For instance, certain benzofuran compounds have been shown to work synergistically with paclitaxel (B517696), a microtubule-stabilizing agent, to reduce the viability of HeLa cervical cancer cells. mdpi.com
Similarly, 2-chloroacetamide (B119443) derivatives have shown cytotoxic activity against various cancer cell lines. uran.ua Studies on 2-chloroacetamides with thiazole scaffolds indicated significant cytotoxicity against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.ua The antiproliferative activity of these compounds is often dose-dependent.
The following table summarizes the cytotoxic activities of some benzofuran and chloroacetamide derivatives in different cell lines, which may provide a reference for the potential activity of this compound.
| Compound Class | Cell Line | Effect | Reference |
| Benzofuran Derivative | HeLa (Cervical Cancer) | Decreased cell viability, synergistic effect with paclitaxel | mdpi.com |
| Benzofuran Derivative | A375 (Melanoma) | Mitotic arrest | mdpi.com |
| 2-Chloroacetamide Derivative | Jurkat (T-cell Leukemia) | Significant cytotoxic activity | uran.ua |
| 2-Chloroacetamide Derivative | MDA-MB-231 (Breast Cancer) | Significant cytotoxic activity | uran.ua |
Apoptosis and Necrosis Pathway Induction in Model Systems
The induction of programmed cell death, or apoptosis, is a common mechanism of action for anticancer compounds. Both benzofuran and chloroacetamide derivatives have been shown to induce apoptosis in cancer cells. Benzofuran derivatives that inhibit tubulin polymerization cause mitotic arrest, which can trigger the intrinsic apoptotic pathway. mdpi.com The co-administration of certain benzofuran derivatives with paclitaxel was found to enhance the pro-apoptotic effects in HeLa cells. mdpi.com
The chloroacetamide moiety, through its ability to covalently modify proteins, can induce cellular stress and trigger apoptosis. For example, the inhibition of key survival proteins can lead to the activation of apoptotic cascades. The induction of apoptosis is often confirmed by assays that measure the activation of caspases, changes in mitochondrial membrane potential, and DNA fragmentation.
In some instances, at high concentrations, cytotoxic compounds can induce necrosis, a form of cell death that is often associated with inflammation. Studies on thioacetamide, a related acetamide, have shown that it can induce both apoptosis and necrosis in a dose- and time-dependent manner in rat liver cells. nih.govnih.gov A sequential process was observed where apoptosis occurred at earlier time points, followed by necrosis at later stages. nih.govnih.gov This suggests that the mode of cell death induced by a chloroacetamide-containing compound could be dependent on the experimental conditions.
The potential for this compound to induce apoptosis could be investigated using similar cellular models and assays.
Investigation of Cell Cycle Perturbations
The benzofuran scaffold is a constituent of various compounds that have been shown to modulate cell cycle progression, a critical process in cell proliferation and a common target for therapeutic agents, particularly in oncology. Studies on structurally related benzofuran derivatives suggest that they can induce cell cycle arrest at different phases. For instance, certain hybrid molecules incorporating benzofuran and piperazine (B1678402) moieties have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2). researchgate.net CDK2 is a key regulator of the G1/S and G2/M transitions in the cell cycle. researchgate.net Inhibition of this kinase can lead to a halt in cell proliferation.
The potential for this compound to induce similar effects would likely depend on its ability to interact with the ATP-binding pocket of CDKs or other cell cycle regulatory proteins. The chloroacetamide group, being an alkylating agent, could potentially form covalent bonds with nucleophilic residues (such as cysteine) in key proteins, leading to their inactivation and subsequent cell cycle arrest. While specific data for the target compound is unavailable, the effects of related compounds are summarized below.
Table 1: Effects of Analogous Benzofuran Derivatives on Cell Cycle
| Compound Class | Target Cell Line | Observed Effect | Potential Mechanism | Reference |
|---|---|---|---|---|
| Benzofuran-piperazine hybrids | Panc-1 (Pancreatic Cancer) | G1/S and G2/M arrest | CDK2 Inhibition | researchgate.net |
Gene Expression Profiling in Cellular Models
Gene expression analysis provides insight into the cellular pathways modulated by a compound. For the benzofuran class of molecules, studies have revealed significant alterations in gene expression related to immune response and cellular stress. A notable example is the identification of certain benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov Activation of STING leads to the phosphorylation of the transcription factor IRF3, its translocation to the nucleus, and the subsequent induction of type I interferons (IFN-I) and other inflammatory cytokines. nih.gov This response is a critical part of the innate immune system's defense against viral and cancerous cells. nih.gov
Furthermore, the expression of immediate-early genes, such as c-fos and bdnf, which are involved in cellular signaling, stress responses, and plasticity, are often modulated by bioactive compounds. frontiersin.org Although studied in different chemical classes, significant changes in the transcription of these genes are a common indicator of a compound's impact on cellular signaling networks. frontiersin.org It is plausible that this compound could modulate these or other gene expression pathways, though specific profiling studies are required for confirmation.
Table 2: Gene Expression Changes Induced by Related Benzofuran Scaffolds
| Compound Class | Cellular Model | Key Genes/Pathways Modulated | Outcome | Reference |
|---|---|---|---|---|
| Benzofuran Derivatives | HEK293T, BEAS-2B | STING Pathway, IFN-β promoter | Induction of Type I Interferon | nih.gov |
Structure-Activity Relationships (SAR) in Biological Contexts
Correlating Structural Features with In Vitro Biological Observations
Structure-activity relationship (SAR) studies on benzofuran derivatives have elucidated the importance of specific substitutions on their biological activity, particularly in the context of anticancer properties. nih.govnih.gov The core benzofuran ring system is a "privileged scaffold," meaning it can serve as a framework for developing ligands for a variety of biological targets. nih.gov
Key SAR findings for this class include:
Substitution at C2 and C3: The C2 and C3 positions of the benzofuran ring are critical for activity. Earlier SAR studies noted that ester or heterocyclic ring substitutions at the C2 position were crucial for cytotoxic activity. nih.gov The target compound features a cyano group at C2 and the N-acetamide group at C3, placing functional groups at both key positions.
Halogenation: The presence of halogen atoms (chlorine, bromine, fluorine) on the benzofuran scaffold or its side chains consistently results in a significant increase in anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which can enhance binding affinity to target proteins. nih.gov The this compound molecule contains a chlorine atom on the acetamide side chain, which may contribute significantly to its biological potency.
The Cyano Group: The nitrile (cyano) group at the C2 position is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence is expected to significantly influence the electronic properties and binding interactions of the molecule.
These general principles suggest that the combination of the benzofuran core, the C2-cyano group, the C3-amino linkage, and the chloroacetamide side chain in this compound creates a molecule with high potential for potent biological activity.
Identification of Pharmacophore Elements and Key Interaction Sites
A pharmacophore is an abstract representation of the molecular features necessary for molecular recognition of a ligand by a biological macromolecule. The identification of pharmacophore elements is a key step in rational drug design. dovepress.com For the benzofuran scaffold, pharmacophore models have been developed in the context of various targets. researchgate.net
Based on the structure of this compound, a hypothetical pharmacophore model would include:
Aromatic/Hydrophobic Region: The fused benzene (B151609) ring of the benzofuran core provides a large hydrophobic surface for van der Waals or π-π stacking interactions.
Hydrogen Bond Acceptors: The oxygen atom in the furan (B31954) ring, the nitrogen of the cyano group, and the oxygen of the amide carbonyl are all potential hydrogen bond acceptors.
Hydrogen Bond Donor: The amide N-H group serves as a crucial hydrogen bond donor.
Electrophilic Center: The carbon atom attached to the chlorine in the chloroacetamide moiety acts as an electrophilic site, potentially for covalent bond formation.
Docking studies of other benzofuran derivatives have identified key interactions, such as hydrogen bonds formed by carboxylate or amide groups with arginine and lysine (B10760008) residues in an allosteric binding site of the enzyme ERAP1. nih.gov The specific arrangement of these features in 3D space would be critical for binding to a specific protein target.
Target Identification and Validation Through Molecular Biology Approaches
Affinity Chromatography and Pull-Down Assays
Identifying the specific molecular target(s) of a bioactive compound is fundamental to understanding its mechanism of action. Affinity chromatography and pull-down assays are powerful protein biochemistry techniques used for this purpose. These methods rely on the specific, high-affinity interaction between the compound (ligand) and its protein target.
The general workflow for target identification of this compound using these techniques would involve:
Immobilization: The compound is chemically modified with a linker arm and attached to a solid support, such as agarose (B213101) or magnetic beads, creating an affinity matrix. The chloroacetamide group, if not essential for binding, could be a site for linker attachment, or a non-essential position on the benzofuran ring could be used.
Incubation: The affinity matrix is incubated with a complex protein mixture, such as a cell lysate or tissue extract. Proteins that have an affinity for the immobilized compound will bind to it.
Washing: Non-specifically bound proteins are washed away, leaving only the specific binders attached to the matrix.
Elution: The bound proteins are eluted from the matrix, often by using a high concentration of the free compound, changing the pH or salt concentration, or using a denaturing agent.
Identification: The eluted proteins are separated (e.g., by SDS-PAGE) and identified using mass spectrometry.
While no specific affinity chromatography studies for this compound are reported, this approach has been instrumental in identifying targets for other small molecules. For benzofuran derivatives, high-throughput screening followed by biophysical confirmation of binding (e.g., via thermal shift assays) has successfully identified novel protein targets such as ERAP1. nih.gov This methodology remains a primary strategy for the future elucidation of the molecular targets of this compound.
Future Research Trajectories and Potential Academic Contributions
Exploration of Novel Synthetic Pathways
The synthesis of 2-chloro-N-(2-cyano-1-benzofuran-3-yl)acetamide likely involves the acylation of a 3-amino-2-cyanobenzofuran precursor with 2-chloroacetyl chloride. Research into novel synthetic pathways could focus on improving the efficiency, scalability, and environmental impact of this process. Key areas of exploration include:
One-Pot Syntheses: Developing a one-pot reaction where the benzofuran (B130515) core is formed and subsequently acylated without the need for isolating intermediates could significantly streamline the synthesis. scielo.brkcl.ac.uk Various methods for synthesizing the 2-aminobenzofuran scaffold, a likely precursor, have been reported, including cycloaddition reactions. nih.govrsc.orgresearchgate.net
Catalyst Development: Investigating the use of novel catalysts, such as metal-based or organocatalysts, could lead to milder reaction conditions and higher yields. nih.govacs.org For instance, palladium and copper catalysts are often employed in the synthesis of benzofuran derivatives. acs.org
Microwave-Assisted Synthesis: The application of microwave irradiation could potentially reduce reaction times and improve yields, offering a more energy-efficient synthetic route. kcl.ac.uk
| Synthetic Approach | Potential Advantages | Key Precursors | Relevant Literature |
| One-Pot Synthesis | Increased efficiency, reduced waste | o-hydroxyaryl ketones, amines, aldehydes | scielo.brkcl.ac.uk |
| Novel Catalysis | Milder conditions, higher yields | 2-iodophenols, terminal alkynes | nih.govacs.org |
| Microwave-Assisted Synthesis | Reduced reaction times, energy efficient | Commercially available building blocks | kcl.ac.uk |
Advanced Computational Modeling for Mechanism Elucidation
Computational chemistry offers powerful tools to predict the properties and reactivity of this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to:
Elucidate Reaction Mechanisms: Model the transition states and intermediates of potential synthetic routes to understand the reaction kinetics and thermodynamics, thereby optimizing reaction conditions. researchgate.net
Predict Physicochemical Properties: Calculate properties such as molecular geometry, electronic structure, and spectral data (e.g., NMR, IR), which can aid in the characterization of the compound. uni.lu
Virtual Screening: Predict the binding affinity of the compound and its potential derivatives to various biological targets, guiding the design of new molecules with desired activities.
| Computational Method | Application | Predicted Data |
| Density Functional Theory (DFT) | Mechanism Elucidation | Transition state energies, reaction pathways |
| Quantum Mechanics | Property Prediction | Molecular geometry, spectral data |
| Molecular Docking | Virtual Screening | Binding affinities, interaction modes |
Diversification of Chemical Space through Derivatization
The structure of this compound offers several sites for chemical modification, allowing for the creation of a library of related compounds with potentially diverse properties.
Substitution on the Benzofuran Ring: Introducing various substituents (e.g., alkyl, alkoxy, halogen) onto the benzene (B151609) ring of the benzofuran core can modulate the electronic properties and steric profile of the molecule.
Modification of the Chloroacetamide Side Chain: The reactive chlorine atom can be displaced by a variety of nucleophiles to introduce different functional groups, such as amines, thiols, or azides. arkat-usa.org This approach is a common strategy for creating covalent inhibitors in medicinal chemistry. rsc.org
Transformation of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.
| Derivatization Site | Potential Modifications | Expected Outcome |
| Benzofuran Ring | Alkylation, Halogenation | Modulated electronic properties |
| Chloroacetamide Chain | Nucleophilic substitution | Introduction of new functional groups |
| Cyano Group | Hydrolysis, Reduction | Conversion to other functional groups |
Interdisciplinary Research with Structural Biology and Biochemistry
The chloroacetamide moiety is a known electrophile that can form covalent bonds with nucleophilic residues in proteins, such as cysteine. nih.gov This reactivity suggests that this compound could be a candidate for a covalent inhibitor of specific enzymes. Interdisciplinary research could involve:
Target Identification: Screening the compound against a panel of enzymes, particularly those with a cysteine in their active site, to identify potential biological targets.
Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the structure of the compound bound to its target protein, providing insights into the mechanism of action.
Biochemical Assays: Developing assays to quantify the inhibitory activity of the compound and its derivatives against the identified target.
The benzofuran scaffold itself is present in many biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. rsc.orgnih.govresearchgate.net
Contribution to Fundamental Understanding of Benzofuran and Chloroacetamide Chemistry
A systematic study of the synthesis, reactivity, and properties of this compound and its derivatives would contribute valuable data to the broader fields of heterocyclic and medicinal chemistry. This research could:
Provide new examples of the reactivity of the benzofuran ring system.
Expand the synthetic utility of chloroacetamide derivatives. ijpsr.infoscielo.org.za
Offer insights into the structure-activity relationships of benzofuran-containing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
